AK 295 Demonstrates Sub-50 nM Inhibitory Potency (Ki) for Calpain 1 and Calpain 2
AK 295 exhibits high affinity for its primary targets, calpain 1 (μ-calpain) and calpain 2 (m-calpain). Its Ki values are reported as 42 nM for calpain 1 and 27 nM for calpain 2 [1]. This potency is comparable to, or slightly better than, the related inhibitor AK275, which has reported Ki values of 45 nM for calpain 1 and 40 nM for calpain 2 [2].
| Evidence Dimension | Inhibitory constant (Ki) |
|---|---|
| Target Compound Data | Calpain 1 Ki = 42 nM; Calpain 2 Ki = 27 nM |
| Comparator Or Baseline | AK275: Calpain 1 Ki = 45 nM; Calpain 2 Ki = 40 nM |
| Quantified Difference | AK 295 is 1.07-fold more potent on Calpain 1 and 1.48-fold more potent on Calpain 2 compared to AK275. |
| Conditions | In vitro enzymatic assays using purified porcine erythrocyte calpain 1 and 2 [1][2]. |
Why This Matters
This quantified difference in Ki values establishes AK 295 as a more potent inhibitor than its close analog AK275, which may translate to lower effective concentrations in cellular or in vivo assays, potentially reducing off-target effects.
- [1] Li, Z., et al. (1993). 'Novel peptidyl α-keto amide inhibitors of calpains and other cysteine proteases.' Journal of Medicinal Chemistry, 36(22), 3472-3480. View Source
- [2] Bartus, R. T., et al. (1994). 'Postischemic administration of AK275, a calpain inhibitor, provides substantial protection against focal ischemic brain damage.' Journal of Cerebral Blood Flow & Metabolism, 14(4), 537-544. View Source
